(3-nitroso-1,3-thiazolidin-2-yl)methanol
Overview
Description
(3-nitroso-1,3-thiazolidin-2-yl)methanol is a compound that belongs to the class of N-nitrosamines, which are known for their potential carcinogenic properties. This compound is often found in various cured and smoked meats, fish, and cheese . It has a molecular formula of C4H8N2O2S and a molecular weight of 148.184 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-nitroso-1,3-thiazolidin-2-yl)methanol can be synthesized through the nitrosation of thiazolidine derivatives. The reaction typically involves the use of nitrosating agents such as sodium nitrite in acidic conditions. The process can be summarized as follows:
- Thiazolidine is reacted with formaldehyde to form 2-hydroxymethylthiazolidine.
- The resulting compound is then treated with sodium nitrite in the presence of an acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-nitroso-1,3-thiazolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
(3-nitroso-1,3-thiazolidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to understand its role in the formation of carcinogenic N-nitrosamines in the human body.
Industry: It is used in the food industry to study the formation of N-nitrosamines in processed foods
Mechanism of Action
The mechanism of action of (3-nitroso-1,3-thiazolidin-2-yl)methanol involves its nitrosation activity. The compound can react with secondary amines to form N-nitrosamines, which are known carcinogens. The nitrosation process is facilitated by acidic conditions and the presence of nitrosating agents. The molecular targets include DNA, where the nitrosamines can cause mutations leading to cancer .
Comparison with Similar Compounds
Similar Compounds
N-nitrosothiazolidine: Similar structure but lacks the hydroxymethyl group.
N-nitrosodithiazine: Contains an extra sulfur atom and has different carcinogenic properties.
N-nitrosothiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of the hydroxymethyl group.
Uniqueness
(3-nitroso-1,3-thiazolidin-2-yl)methanol is unique due to its specific structure, which includes both a hydroxymethyl group and a nitroso group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for studying nitrosation processes and their effects .
Properties
IUPAC Name |
(3-nitroso-1,3-thiazolidin-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c7-3-4-6(5-8)1-2-9-4/h4,7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBDROATCZHGRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1N=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919356 | |
Record name | (3-Nitroso-1,3-thiazolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92134-93-5 | |
Record name | 2-Hydroxymethyl-N-nitrosothiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092134935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Nitroso-1,3-thiazolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYMETHYL-N-NITROSOTHIAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H65BYW9AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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